2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone
Description
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Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-17(14-6-4-9-16(12-14)24(26)27)13-29-20-22-21-19(18-10-5-11-28-18)23(20)15-7-2-1-3-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKFNDARKIEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of triazole derivatives typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. For this compound, the structure can be broken down into its key components:
- Furan Ring : Contributes to the compound's electron-rich character.
- Triazole Moiety : Imparts significant biological activity and stability.
- Nitrophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.25 - 16 | |
| Candida albicans | 0.5 - 4 |
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy.
Anticancer Properties
Research indicates that triazole derivatives exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. For example:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT-29 and Jurkat cells .
The presence of specific functional groups (e.g., nitro or methoxy) was found to correlate with increased cytotoxicity.
Other Biological Activities
The compound also exhibits anti-inflammatory and analgesic properties. Studies suggest that triazoles can inhibit pathways involved in inflammation and pain signaling:
- Anti-inflammatory Activity : Compounds have been shown to reduce pro-inflammatory cytokines in vitro.
- Analgesic Effects : Similar compounds have demonstrated pain relief in animal models.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Triazoles often act as inhibitors for enzymes involved in fungal cell wall synthesis and bacterial DNA replication.
For instance, they may inhibit lanosterol demethylase or other critical enzymes in microbial pathways, leading to cell death.
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Antibacterial Activity : A series of triazole derivatives were tested against multi-drug resistant bacteria, showing superior activity compared to traditional antibiotics like vancomycin .
- Anticancer Study : In vitro assays demonstrated that certain triazole compounds significantly reduced the viability of cancer cells compared to untreated controls .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 384.42 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a furan moiety that contributes to its chemical reactivity and pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that showed promising antibacterial and antifungal activities against a range of pathogens.
- Case Study : A series of synthesized triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antibacterial agents .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.25 | Antibacterial |
| Compound B | 0.5 | Antifungal |
| Compound C | 1.5 | Antibacterial |
| Compound D | 2.0 | Antifungal |
Antifungal Activity
The antifungal properties of triazole derivatives have been extensively studied, with many compounds showing effectiveness against common fungal pathogens.
- Case Study : Triazole derivatives were tested against Candida albicans and demonstrated significant antifungal activity with MIC values comparable to established antifungal drugs .
Table 2: Antifungal Efficacy of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound E | 0.75 | Candida albicans |
| Compound F | 1.0 | Aspergillus niger |
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate that they exhibit rapid absorption and distribution within biological systems. For instance, a related study reported that the maximum concentration of a similar triazole derivative was reached within minutes post-administration in rat models .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Maximum Concentration | 279.67 µg/ml |
| Half-life | 0.32 hours |
| Area Under Curve (AUC) | Not specified |
Q & A
Basic Research Questions
What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with triazole-thiol precursors. Key steps include:
- Triazole ring formation : Cyclization of thiosemicarbazides under basic conditions (e.g., KOH/ethanol) .
- Thioether linkage : S-alkylation using chloroacetophenone derivatives under reflux (60–80°C, 3–5 hours) .
- Functional group introduction : Nitration of the phenyl group via mixed acid (HNO₃/H₂SO₄) at 0–5°C .
Optimization : Yield improvements (>85%) are achieved using phase-transfer catalysts (e.g., TBAB) and controlled stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) .
How is the compound characterized structurally, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.3–7.1 ppm; triazole carbons at δ 145–155 ppm) .
- X-ray crystallography : Resolves spatial conformation, revealing dihedral angles (e.g., 75–85° between triazole and furan rings) .
- IR spectroscopy : Confirms thioether (C-S stretch at 610–630 cm⁻¹) and nitrophenyl (NO₂ asymmetric stretch at 1520 cm⁻¹) groups .
What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ calculation at 412 nm) .
- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ < 50 µM indicates selectivity) .
Advanced Research Questions
How can computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., AChE; docking score ≤ -8 kcal/mol suggests strong binding) .
- DFT calculations : Gaussian 09 optimizes geometry (B3LYP/6-31G* basis set) to correlate HOMO-LUMO gaps with redox activity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
What strategies resolve contradictions in bioactivity data across studies?
- Dose-response refinement : Test broader concentration ranges (0.1–100 µM) to identify non-monotonic effects .
- Metabolite profiling : LC-MS identifies degradation products (e.g., nitro reduction to amine derivatives) that may alter activity .
- Target validation : CRISPR knockouts confirm target relevance (e.g., 5-LOX in anti-inflammatory assays) .
How can regioselectivity challenges in triazole functionalization be addressed?
- Protecting groups : Use Boc for amine protection during S-alkylation to prevent side reactions .
- Microwave-assisted synthesis : Enhances regioselectivity (e.g., 90% purity at 100°C, 30 minutes) .
- Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki couplings on triazole rings without disrupting thioether bonds .
What HPLC-DAD parameters ensure accurate quantification in formulations?
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min.
- Detection : 254 nm (triazole) and 310 nm (nitrophenyl); retention time ~8.2 minutes .
- Validation : Linearity (R² > 0.999), precision (RSD < 2%), recovery (98–102%) .
How do structural modifications alter solubility and pharmacokinetics?
- Salt formation : Piperidinium salts improve aqueous solubility (e.g., 25 mg/mL vs. 2 mg/mL for free acid) .
- PEGylation : Attach polyethylene glycol (MW 400–600) to thioether via thiol-ene click chemistry, enhancing bioavailability (t₁/₂ increase from 2 to 6 hours) .
- Prodrug design : Esterify the ketone group (e.g., acetyl) for passive diffusion, with hydrolysis in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
